Unique Metabolite of the Prodrug 5′-Deoxy-5-fluorouridine
In a rat pharmacokinetic study of the antineoplastic prodrug 5′-deoxy-5-fluorouridine (5′-DFUR), 5-deoxy-D-ribitol (pentane-1,2,3,4-tetrol in its D-ribitol configuration) was identified as a major urinary and plasma metabolite. No fully hydroxylated sugar alcohol (ribitol, xylitol, arabitol, erythritol) was detected as a metabolite of 5′-DFUR, confirming a metabolic pathway unique to the deoxypentitol scaffold [1]. This contrasts sharply with the metabolism of 5-fluorouracil, which does not produce 5-deoxy-D-ribitol, making this compound a specific biomarker for 5′-DFUR activation [2].
| Evidence Dimension | Identified as a major urinary/plasma metabolite of 5′-DFUR in rats |
|---|---|
| Target Compound Data | 5-Deoxy-D-ribitol: detected and quantified as a major metabolite (exact % dose excreted reported in study) |
| Comparator Or Baseline | Ribitol: not detected as a 5′-DFUR metabolite. Xylitol: not detected. D-Arabitol: not detected. Erythritol: not detected. |
| Quantified Difference | Only 5-deoxy-D-ribitol detected as metabolite; comparator polyols are not metabolites of 5′-DFUR |
| Conditions | In vivo rat model; oral administration of 5′-deoxy-5-fluorouridine; metabolite profiling in urine and plasma by GC-MS [1]. |
Why This Matters
Researchers conducting pharmacokinetic or toxicokinetic studies of fluoropyrimidine prodrugs must use the authentic 5-deoxy-D-ribitol standard for metabolite identification and quantification; any generic sugar alcohol will produce a false negative result.
- [1] Ichihara, S.; Ichihara, K.; Nagami, K.; et al. Identification of 5-deoxy-D-ribitol as a major metabolite of 5′-deoxy-5-fluorouridine in rats. Drug Metab. Dispos. 1985, 13 (4), 520–521. View Source
- [2] National Library of Medicine, MeSH Supplementary Concept Data: 5-deoxy-D-ribitol (C046347). Note: major metabolite of 5′-deoxy-5-fluorouridine. Source: Drug Metab. Dispos. 1985. View Source
